molecular formula C28H28N4OS B3012901 N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894888-22-3

N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B3012901
CAS RN: 894888-22-3
M. Wt: 468.62
InChI Key: ILXDSRUYNTXBSB-UHFFFAOYSA-N
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Description

The compound "N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide" is a structurally complex molecule that falls within the category of azaspirodecanes. This class of compounds is known for its spirocyclic structure, which incorporates a nitrogen atom within the ring system. The presence of multiple substituents, such as benzyl and phenyl groups, suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of azaspirodecanes can be achieved through various methods. For instance, copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization, has been used to construct trifluoromethylated 1-azaspiro[4.5]decanes with high yields and selectivity . Although the specific compound is not trifluoromethylated, the methodology could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azaspirodecanes is characterized by the presence of a spirocyclic core, which is a bicyclic system with a nitrogen atom as one of the bridgeheads. The compound likely exhibits a similar core structure, with additional substituents that may influence its three-dimensional conformation and, consequently, its chemical and biological properties.

Chemical Reactions Analysis

Azaspirodecanes can participate in various chemical reactions due to their functional groups. For example, the benzylthio group could be involved in nucleophilic substitution reactions, while the carboxamide moiety might engage in amide bond formation or hydrolysis under certain conditions. The triazaspirodecanes synthesized from 4-piperidone benzoylhydrazones and nitrilimines have shown significant antimicrobial activity, indicating that the triaza moiety in the spirocyclic compounds is reactive and can be tailored for biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of aromatic rings and a spirocyclic system could affect its solubility, boiling and melting points, and stability. The compound's reactivity could be explored through its interactions with various reagents, and its biological activity could be assessed through in vitro pharmacological evaluations, similar to the studies conducted on related compounds .

Scientific Research Applications

Antiviral Activity

New derivatives of 1,4,8-triazaspiro[4.5]decan-2-one, including compounds similar to N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, have shown significant antiviral activities. Apaydın et al. (2020) reported that specific derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of these compounds in antiviral therapies (Apaydın et al., 2020).

Anticonvulsant Properties

Compounds structurally related to this compound have been studied for their anticonvulsant properties. Obniska et al. (2006) synthesized and tested a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, revealing that specific derivatives had increased anticonvulsant activity compared to other analogues (Obniska et al., 2006).

Antibacterial Activity

In the realm of antibacterial research, Güzel-Akdemir et al. (2020) synthesized derivatives of 1,4,8-triazaspiro[4.5]decan-2-one and tested their antibacterial activity. Some of these compounds displayed promising antibacterial activity, demonstrating the potential of these derivatives in combating bacterial infections (Güzel-Akdemir et al., 2020).

Antipsychotic Potential

Some derivatives structurally related to this compound have been explored for their potential as antipsychotic agents. Wise et al. (1985) examined compounds with a similar structure for their antipsychotic profiles in biochemical and behavioral pharmacological test models, suggesting a potential application in the treatment of psychiatric disorders (Wise et al., 1985).

properties

IUPAC Name

N-benzyl-3-benzylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4OS/c33-27(29-20-22-10-4-1-5-11-22)32-18-16-28(17-19-32)30-25(24-14-8-3-9-15-24)26(31-28)34-21-23-12-6-2-7-13-23/h1-15H,16-21H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXDSRUYNTXBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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